N-[3-(2-bromoethyl)phenyl]acetamide
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Overview
Description
“N-[3-(2-bromoethyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.12 .
Molecular Structure Analysis
The molecular structure of “N-[3-(2-bromoethyl)phenyl]acetamide” can be represented by the InChI code: 1S/C10H12BrNO/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“N-[3-(2-bromoethyl)phenyl]acetamide” has a melting point of 136-138 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : N-substituted phenyl acetamides, including derivatives similar to N-[3-(2-bromoethyl)phenyl]acetamide, have been synthesized using different methods. For example, one study describes the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline, chloracetyl chloride, and other reactants, indicating the intricate processes involved in synthesizing such compounds (Zhong-cheng & Wan-yin, 2002).
Structural Elucidation : The structural characteristics of these compounds are typically confirmed using various spectroscopy methods. For instance, a study synthesized N-substituted benzimidazoles and analyzed them using IR, NMR, and Mass spectrometry (Chaudhari et al., 2020).
Biological and Pharmacological Activities
Antimicrobial Activity : Some studies have investigated the antimicrobial properties of N-substituted phenyl acetamide derivatives. One research found that certain derivatives exhibited potent antibacterial activity against specific strains like MRSA (Chaudhari et al., 2020).
Antioxidant Properties : The antioxidant capabilities of these compounds have also been explored. For instance, a study synthesized 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity, demonstrating significant results (Gopi & Dhanaraju, 2020).
Chemical Properties and Interactions
Molecular Interactions : The molecular structure and interactions of such compounds are often analyzed using X-ray diffraction and computational methods. For example, a study on N-(2-hydroxy phenyl) acetamide derivatives investigated their structures and interactions (Nikonov et al., 2016).
Hirshfeld Surface Analysis : In some studies, Hirshfeld surface analysis is employed to quantitatively investigate the noncovalent interactions that stabilize crystal packing, as seen in research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (Gouda et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-bromoethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLCXWCDLGRQJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1021172-90-6 |
Source
|
Record name | N-[3-(2-bromoethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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